6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
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Overview
Description
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of nitro and sulfonyl chloride groups in the molecule makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the reactants at 140°C for a short period, often around 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by various nucleophiles, leading to the formation of sulfonamide derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Fused Heterocycles: Produced through cyclization reactions.
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various biologically active compounds, including inhibitors of enzymes like JAK1 and JAK2.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Biological Studies: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one: A close structural analogue with similar biological activities.
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: Another nitro-substituted triazolopyridine with comparable reactivity.
Uniqueness
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is unique due to its combination of nitro and sulfonyl chloride groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1315367-30-6 |
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Molecular Formula |
C6H3ClN4O4S |
Molecular Weight |
262.63 g/mol |
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H |
InChI Key |
IJSIWEKPRFVAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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